2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
CAS No.:
Cat. No.: VC15810587
Molecular Formula: C14H12Cl3N3OS
Molecular Weight: 376.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Cl3N3OS |
|---|---|
| Molecular Weight | 376.7 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C14H12Cl3N3OS/c1-7-3-8(2)19-14(18-7)22-6-12(21)20-13-10(16)4-9(15)5-11(13)17/h3-5H,6H2,1-2H3,(H,20,21) |
| Standard InChI Key | NXHVDKUPXURJPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide features a central acetamide backbone substituted with two functional groups:
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A 4,6-dimethylpyrimidin-2-ylthio moiety attached to the methylene carbon.
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A 2,4,6-trichlorophenyl group bonded to the nitrogen atom of the acetamide.
The pyrimidine ring (C₄H₃N₂) is substituted at positions 4 and 6 with methyl groups, while the phenyl ring is fully chlorinated at positions 2, 4, and 6. The thioether linkage (–S–) bridges the pyrimidine and acetamide components, contributing to the compound’s conformational flexibility and electronic properties .
IUPAC Name Breakdown
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Root: Acetamide (ethanamide).
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Substituents:
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2-((4,6-dimethylpyrimidin-2-yl)thio): Indicates a pyrimidine ring (positions 4 and 6 methylated) connected via a sulfur atom at position 2.
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N-(2,4,6-trichlorophenyl): Specifies a phenyl group with chlorine atoms at positions 2, 4, and 6 attached to the acetamide’s nitrogen.
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Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a nucleophilic substitution reaction, inspired by methodologies used for analogous pyrimidinylthioacetamides .
Key Reactants:
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4,6-Dimethylpyrimidine-2-thiol: Serves as the sulfur-containing nucleophile.
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N-(2,4,6-Trichlorophenyl)chloroacetamide: The electrophilic partner, prepared by treating 2,4,6-trichloroaniline with chloroacetyl chloride.
Reaction Conditions:
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Solvent: Anhydrous acetonitrile or dimethylformamide (DMF).
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Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the thiol.
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Catalyst: Phase-transfer agents like benzyltriethylammonium chloride enhance reaction efficiency .
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Temperature: Reflux conditions (80–100°C) for 6–8 hours.
The general reaction scheme is:
Yield Optimization:
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Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures.
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Yield: Typically 65–75%, contingent on reactant stoichiometry and solvent purity .
Alternative Routes
Microwave-assisted synthesis (e.g., 100°C, 30 minutes) may reduce reaction times by 50% compared to conventional heating, as demonstrated in related thienopyrimidine syntheses .
Physicochemical Characterization
Spectroscopic Data
Crystallographic Insights (Hypothetical)
Based on analogous structures , the crystal lattice likely features:
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Intermolecular interactions: N–H⋯O and C–H⋯π hydrogen bonds.
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Dihedral angles: ~80° between pyrimidine and phenyl planes, minimizing steric strain.
Biological and Industrial Applications
Herbicidal Activity
Pyrimidinylthioacetamides exhibit potent activity against monocotyledonous weeds (e.g., Digitaria sanguinalis) at 50–100 mg/L . The trichlorophenyl moiety may enhance lipid membrane penetration, increasing bioavailability.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing Cl with CF₃) to optimize bioactivity.
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In vivo Testing: Evaluate herbicidal and antimicrobial efficacy in field trials.
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Crystallography: Single-crystal X-ray diffraction to resolve precise bond lengths and angles.
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